5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone
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Overview
Description
5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone is an organic compound related to naphthalene. It is a beige solid and is most commonly used as a precursor to naphthalenediimides, a family of compounds with many applications . The compound has a naphthalene core with four carboxylic acids at the 1,4,5,8-positions, each adjacent carboxylic acid forming an anhydride .
Preparation Methods
5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone is typically prepared by the oxidation of pyrene. Common oxidants used in this process include chromic acid and chlorine . The unsaturated tetrachloride hydrolyzes to enols that tautomerize to the bis-dione, which can then be oxidized to the tetracarboxylic acid . Industrial production methods often involve similar oxidation processes, ensuring high purity and yield.
Chemical Reactions Analysis
5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form naphthalenetetracarboxylic acid.
Substitution: The compound can undergo substitution reactions with various reagents to form different functionalized derivatives.
Common reagents used in these reactions include chromic acid, chlorine, and various reducing agents. The major products formed from these reactions are typically derivatives of naphthalenetetracarboxylic acid and its anhydrides .
Scientific Research Applications
5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone involves its interaction with metals to create charge transfer complexes. This interaction is crucial for its role as an electron-transporting material in organic electronics . The compound’s naphthalene core and the anhydride groups facilitate these interactions, making it an effective component in various electronic devices .
Comparison with Similar Compounds
5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone can be compared with other similar compounds, such as:
3,4,9,10-Perylenetetracarboxylic 3,49,10-dianhydride: Used in similar applications but has a different core structure.
Pyromellitic dianhydride: Another anhydride with different properties and applications.
1,8-Naphthalic anhydride: Similar in structure but used in different contexts.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in organic electronics and other fields .
Properties
IUPAC Name |
5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4O6/c15-11-5-1-2-6(12(16)19-11)10-8-4-3-7(9(5)10)13(17)20-14(8)18/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJFDOSUOSBWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=CC=C(C3=C1C(=O)OC2=O)C(=O)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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